

A Comparative Review of Early RU 58841 Research for Androgenetic Alopecia

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Compound of Interest

Compound Name: RU 58841

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This guide provides an objective comparison of the early preclinical data on **RU 58841**, a non-steroidal anti-androgen, with other topical treatments for androgenetic alopecia. Due to the discontinuation of formal research, this guide focuses on the foundational studies that initially demonstrated its potential, offering a comparative perspective based on available experimental data.

Executive Summary

RU 58841, also known as PSK-3841, emerged as a promising topical anti-androgen for androgenetic alopecia in the 1990s. Early preclinical studies suggested its efficacy in promoting hair growth by directly blocking the androgen receptors in the hair follicles, thereby preventing the miniaturizing effects of dihydrotestosterone (DHT). Unlike systemic treatments such as oral finasteride, **RU 58841** was designed for localized action to minimize systemic side effects. Research into **RU 58841** did not proceed to large-scale, published clinical trials, and the compound is not an approved medical treatment. This guide revisits the early data and compares it with established and emerging topical alternatives.

Comparative Data of Topical Hair Loss Treatments

The following tables summarize the quantitative data from key preclinical and clinical studies of **RU 58841** and its alternatives.

Table 1: Efficacy of **RU 58841** in Preclinical Models

Study Model	Treatment Group	Concentration	Duration	Key Finding
Stumptailed Macaques	RU 58841	5%	2 months	103% average increase in anagen follicles. [1]
Finasteride (oral)	1mg/kg/day	6 months	88% average increase in anagen follicles. [1]	
Vehicle	-	4 months	No significant change.	
Human Hair Grafts on Nude Mice	RU 58841	1%	6 months	28% of active follicles initiated a second hair cycle. [2]
Ethanol (Vehicle)	-	6 months	7% of active follicles initiated a second hair cycle. [2]	

Table 2: Overview of Alternative Topical Treatments for Androgenetic Alopecia

Treatment	Mechanism of Action	Concentration	Key Clinical Trial Findings
Minoxidil	Vasodilator, potassium channel opener	2% and 5%	A 48-week study showed that 5% minoxidil solution resulted in 45% more hair regrowth than the 2% solution.
Topical Finasteride	5 α -reductase inhibitor	0.25%	A 24-week, Phase III trial showed a significant increase in target area hair count (TAHC) compared to placebo (20.2 vs. 6.7 hairs), with markedly lower systemic DHT reduction than oral finasteride. [3] [4]
Clascoterone (CB-03-01)	Androgen receptor inhibitor	5%	Two Phase III trials demonstrated statistically significant improvements in TAHC, with one showing a 539% relative improvement and the other a 168% relative improvement compared to placebo. [5] [6]
Pyrilutamide (KX-826)	Androgen receptor antagonist	0.5%	A Phase II trial in China showed a statistically significant increase in TAHC of 22.73 hairs/cm ² with twice-daily application

compared to 15.34 hairs/cm² in the placebo group after six months.^[1]

Experimental Protocols

Detailed methodologies from the key early **RU 58841** studies are provided below.

Study 1: Stumptailed Macaque Model for Androgenetic Alopecia

- Objective: To evaluate the effect of topical **RU 58841** on hair regrowth in a primate model of androgenetic alopecia and compare its efficacy to oral finasteride.
- Subjects: 20 bald stumptailed macaques.
- Treatment Groups:
 - Topical **RU 58841** (5% solution) applied daily to 10 macaques.
 - Oral Finasteride (1mg/kg/day) administered to 10 macaques.
 - A placebo group was also included.
- Methodology:
 - Baseline hair density, thickness, and length were recorded.
 - The respective treatments were administered for a period of up to 24 months for some subjects to observe long-term effects.
 - Skin biopsies were collected at baseline and at specified intervals (four months for the **RU 58841** group and six months for the finasteride group) to analyze hair follicle stages (anagen, telogen).

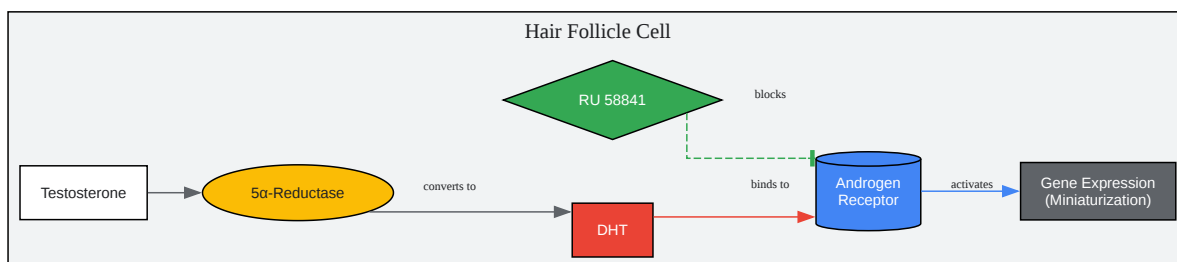
- Serum levels of testosterone and DHT were measured to assess systemic hormonal changes.
- Data Analysis: The primary endpoint was the change in the number of anagen (growing) follicles compared to vellus (miniaturized) follicles. Hair density, thickness, and length were also assessed.

Study 2: Human Hair Graft Model on Nude Mice

- Objective: To assess the effect of **RU 58841** on human hair production from balding scalp grafts maintained on testosterone-conditioned nude mice.
- Subjects: 20 productive scalp grafts obtained from balding men.
- Methodology:
 - Scalp grafts were transplanted onto female nude mice.
 - All mice were conditioned with topical testosterone propionate (300 micrograms in 10 microL; 5 days/week) on a non-grafted area to inhibit hair production from the balding grafts.[\[2\]](#)
 - The grafts were randomly allocated to one of two treatment groups (10 grafts per group):
 - Topical **RU 58841** (1% in ethanol) applied 5 days a week.[\[2\]](#)
 - Topical ethanol (vehicle control) applied 5 days a week.[\[2\]](#)
 - Hair production was monitored monthly for a duration of 6 months.
- Data Analysis: The primary endpoints were the number of active follicles that initiated a second hair cycle and the linear hair growth rates (LHGR).

Visualizations

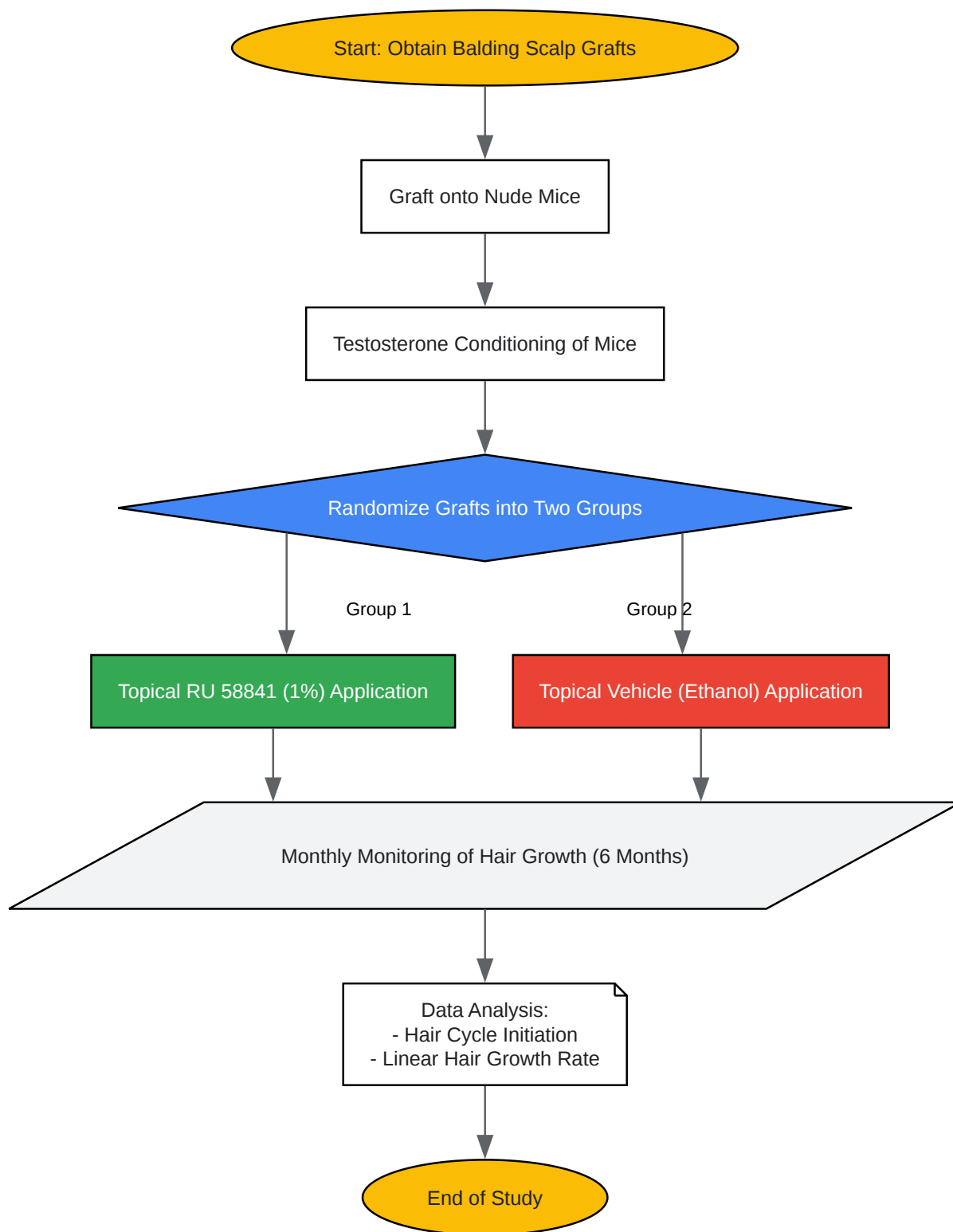
Signaling Pathway of Androgen Action and Inhibition



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Caption: Mechanism of **RU 58841** in blocking DHT at the androgen receptor.

Experimental Workflow for the Human Hair Graft Study



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Caption: Workflow of the human hair graft study on nude mice.

In conclusion, the early preclinical data for **RU 58841** demonstrated a potent local anti-androgenic effect, suggesting its potential as a topical treatment for androgenetic alopecia with a favorable comparison to the systemic treatment finasteride in an animal model. However, the absence of published, large-scale human clinical trials means its efficacy and safety in humans remain scientifically unvalidated. The development of newer topical anti-androgens with published clinical data, such as clascoterone and pyrilutamide, offers alternative avenues for research and potential therapeutic options.

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